
Triethoxymethyl 3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxymethyl 3-methylbut-2-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of 3-methylbut-2-enoic acid, where the hydrogen atoms are replaced by ethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxymethyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methylbut-2-enoic acid with triethoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxymethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethoxymethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of triethoxymethyl 3-methylbut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the ethoxy groups, which can modulate its interactions with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methylbut-2-enoate: A similar ester with a methyl group instead of ethoxy groups.
Ethyl 3-methylbut-2-enoate: Another ester with an ethyl group.
3-methylbut-2-enoic acid: The parent acid of triethoxymethyl 3-methylbut-2-enoate.
Uniqueness
This compound is unique due to the presence of three ethoxy groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
63224-94-2 |
|---|---|
Fórmula molecular |
C12H22O5 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
triethoxymethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-6-14-12(15-7-2,16-8-3)17-11(13)9-10(4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
YSUQJBLINDUDEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)(OCC)OC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
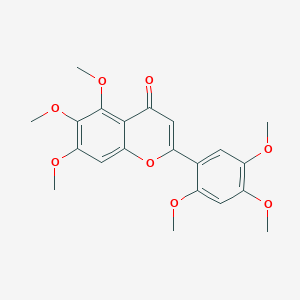
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
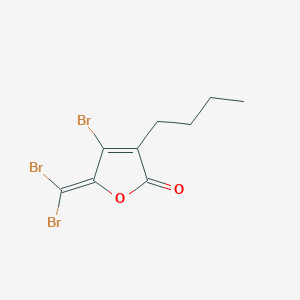
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
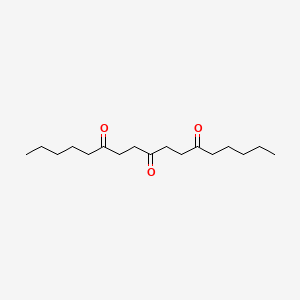
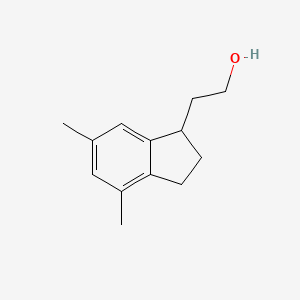
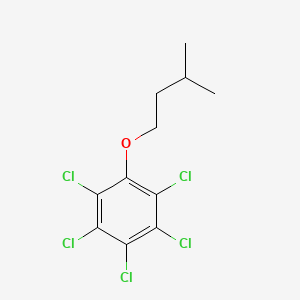
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
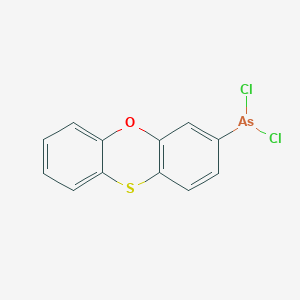
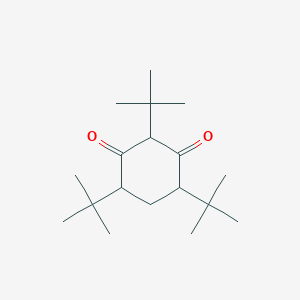
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)

